molecular formula C17H17F3N4O3S2 B2546013 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396874-45-5

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B2546013
CAS No.: 1396874-45-5
M. Wt: 446.46
InChI Key: HADFQUDSBZSFDN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a benzothiazole core substituted with a trifluoromethyl group at the 4-position and a piperazine ring linked via a sulfonyl group to a 3,5-dimethyl-1,2-oxazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperazine-oxazole chain introduces steric and electronic effects that influence target binding .

Properties

IUPAC Name

3,5-dimethyl-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFQUDSBZSFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is often introduced through nucleophilic substitution reactions, while the benzothiazole ring can be formed via cyclization reactions involving thiourea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms act as nucleophiles in reactions with electrophilic reagents. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. This modifies solubility and target affinity.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous DMF produces acylated piperazine derivatives, enhancing metabolic stability.

Example Reaction:

Piperazine+R-XBaseN-Alkylated Piperazine+HX\text{Piperazine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Piperazine} + \text{HX}

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 50°C, 6hN-Methyl derivative78
AcylationAcetyl chloride, Et₃N, DCM, RT, 2hN-Acetyl derivative85

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole core undergoes electrophilic substitution, primarily at the 5- and 7-positions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions .

Example Reaction:

Benzothiazole+HNO3H2SO45-Nitrobenzothiazole+H2O\text{Benzothiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitrobenzothiazole} + \text{H}_2\text{O}

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 3h5-Nitro derivative65
BrominationBr₂ (1 eq), FeBr₃, DCM, RT, 12h5-Bromo derivative72

Sulfonyl Group Reactivity

The 3,5-dimethylisoxazole sulfonyl group participates in:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid derivatives .

  • Nucleophilic Displacement : Reaction with amines (e.g., morpholine) replaces the sulfonyl group, altering biological activity.

Example Reaction:

Sulfonamide+H2OHClSulfonic Acid+Amine\text{Sulfonamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Sulfonic Acid} + \text{Amine}

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrolysis6M HCl, reflux, 8hSulfonic acid90
DisplacementMorpholine, DMF, 100°C, 4hMorpholine sulfonamide68

Trifluoromethyl Group Transformations

The CF₃ group is generally inert but can undergo:

  • Hydrolysis : Under strong basic conditions (e.g., NaOH, H₂O₂), CF₃ converts to COOH, though yields are low.

  • Radical Reactions : Photocatalytic C–F activation enables coupling with aryl boronic acids.

Example Reaction:

CF3+ArB(OH)2Ir catalyst, lightAr-CF2-R+BF3\text{CF}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Ir catalyst, light}} \text{Ar-CF}_2\text{-R} + \text{BF}_3

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrolysis10% NaOH, H₂O₂, 80°C, 24hCarboxylic acid30
Radical CouplingIr(ppy)₃, DMF, blue LEDs, 12hDifluoroalkylated product55

Condensation Reactions

The ketone group in related analogs undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Example Reaction:

Ketone+NH2NH2Hydrazone+H2O\text{Ketone} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone} + \text{H}_2\text{O}

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrazone FormationHydrazine hydrate, EtOH, reflux, 4hHydrazone derivative82

Oxidation and Reduction

  • Oxidation : The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone using mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydro derivatives .

Example Reaction:

BenzothiazolemCPBABenzothiazole sulfone\text{Benzothiazole} \xrightarrow{\text{mCPBA}} \text{Benzothiazole sulfone}

Reaction TypeReagents/ConditionsProductYield (%)Reference
SulfoxidationmCPBA, DCM, 0°C, 2hSulfoxide75
HydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 6hDihydrobenzothiazole88

Cross-Coupling Reactions

The brominated benzothiazole derivatives participate in Suzuki-Miyaura couplings with aryl boronic acids .

Example Reaction:

5-Bromo derivative+ArB(OH)2Pd(PPh3)45-Aryl derivative+BBr3\text{5-Bromo derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl derivative} + \text{BBr}_3

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h5-Arylbenzothiazole70

Key Research Findings

Scientific Research Applications

Structure and Properties

The molecular structure of this compound features a benzothiazole core substituted with a trifluoromethyl group and a piperazine moiety linked to a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole. This unique combination of functional groups contributes to its pharmacological properties.

Anticancer Activity

Research indicates that benzothiazole derivatives, including those with piperazine and oxazole moieties, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The incorporation of the 3,5-dimethyl-1,2-oxazole sulfonamide enhances the biological activity by improving solubility and bioavailability.

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The presence of the piperazine ring in conjunction with the benzothiazole structure has been linked to enhanced antibacterial effects . This suggests that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds similar to 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole have demonstrated anti-inflammatory properties in various in vitro assays. These effects are attributed to the ability of benzothiazole derivatives to inhibit pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Piperazine Functionalization : The introduction of the piperazine moiety can be accomplished via nucleophilic substitution reactions where piperazine reacts with activated halides or sulfonyl chlorides.
  • Oxazole Synthesis : The oxazole ring is formed through condensation reactions involving aldehydes or ketones with appropriate nitrogen sources .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the substituents on the benzothiazole or piperazine rings can lead to variations in biological activity. For example:

Substituent PositionModification TypeEffect on Activity
4-position (Benzothiazole)Trifluoromethyl groupIncreased lipophilicity and anticancer potency
1-position (Piperazine)Sulfonamide linkageEnhanced solubility and bioactivity

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Anticancer Studies : A recent study synthesized a series of benzothiazole-piperazine hybrids and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating promising results comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on benzothiazoles containing piperazine showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs reported in recent literature. Below is a data-driven analysis (Table 1) and discussion of key findings.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Benzothiazole 4-(trifluoromethyl), sulfonyl-piperazine-3,5-dimethyloxazole ~481.5 (calculated) Kinase inhibition (inferred)
Pyrazole Derivative 26 Pyrazole 3,5-Bis(trifluoromethyl)phenyl, chloro/fluoro-anilino 560.1026 Growth inhibition in cell assays
Pyrazole Derivative 28 Pyrazole 3,5-Bis(trifluoromethyl)phenyl, dichloro/fluoro-anilino 592.0424 Enhanced metabolic stability
Triazolone Derivative (PF 43(1), g) Triazolone-Dioxolane Piperazine-linked dichlorophenyl, triazolylmethyl ~700 (estimated) Antifungal activity (broad-spectrum)

Key Comparisons

Core Structure Differences :

  • The target compound’s benzothiazole core distinguishes it from pyrazole (e.g., Compound 26 ) and triazolone-dioxolane (e.g., PF 43(1) derivatives ) scaffolds. Benzothiazoles are associated with ATP-competitive kinase inhibition, whereas pyrazoles and triazolones often target cytochrome P450 or fungal enzymes .

Trifluoromethyl vs. Bis(trifluoromethyl) Groups :

  • The 4-(trifluoromethyl) substituent in the target compound is less sterically demanding than the 3,5-bis(trifluoromethyl)phenyl groups in pyrazole derivatives (e.g., Compound 26). This may reduce off-target interactions compared to bulkier analogs .

Sulfonyl-Piperazine Linkers: The sulfonyl-piperazine-oxazole chain in the target compound contrasts with the anilino-methyl substituents in pyrazole derivatives and the triazolylmethyldioxolane groups in PF 43(1) compounds .

Biological Activity :

  • While the target compound’s activity is inferred from structural analogs, pyrazole derivatives (e.g., Compound 28) demonstrate metabolic stability due to halogenated substituents . Triazolone derivatives (PF 43(1), g) exhibit antifungal properties linked to their dichlorophenyl and piperazine motifs .

Research Findings and Implications

  • Structural Optimization : The target compound’s benzothiazole core and sulfonyl-piperazine linker balance steric effects and solubility better than bis(trifluoromethyl)pyrazole derivatives, which may suffer from excessive hydrophobicity .
  • Activity Gaps : Unlike PF 43(1) triazolones , the target compound lacks a dioxolane or triazole ring, suggesting divergent therapeutic applications (e.g., kinase vs. antifungal targets).
  • Synthetic Challenges: The sulfonyl-piperazine-oxazole linkage introduces synthetic complexity compared to simpler anilino-methyl pyrazole derivatives .

Biological Activity

The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, properties, and biological activities of this compound, drawing from various research studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of a piperazine derivative with a sulfonylated isoxazole. The presence of the trifluoromethyl group and the benzothiazole moiety contributes to the compound's unique properties. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to elucidate the structure and confirm the presence of functional groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antibacterial properties against various strains. Studies indicate that the presence of a sulfonyl group enhances antimicrobial efficacy. For instance, derivatives containing piperazine have been linked to antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections. The sulfonamide group is particularly noted for its role in enzyme inhibition .
  • Anticancer Activity :
    • Research indicates that similar benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage . For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that compounds featuring the benzothiazole moiety exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, demonstrating promising anticancer activity comparable to known chemotherapeutics like Tamoxifen .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives similar to our compound were tested for AChE inhibition. The results revealed that certain modifications within the piperazine framework significantly enhanced inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors for therapeutic use .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Compound AAnticancerMCF-70.65
Compound BAntimicrobialE. coli12.5
Compound CEnzyme InhibitionAChE0.75
Compound DAnticancerA5492.41

Q & A

Q. What is the recommended synthetic route for this compound, and what critical steps ensure successful coupling of the piperazine-sulfonyl and benzothiazole moieties?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Sulfonylation : React 3,5-dimethylisoxazole-4-sulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonylated piperazine intermediate.
  • Coupling : Attach the intermediate to 4-(trifluoromethyl)-1,3-benzothiazole via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
  • Critical Steps : Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structural integrity at each step using 1H^{1}\text{H} NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Structural Confirmation :
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 to verify proton environments (e.g., trifluoromethyl singlet at ~120 ppm in 19F^{19}\text{F} NMR).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to rule out impurities .

Q. What are the key spectroscopic techniques for characterizing this compound, and how are spectral assignments resolved?

  • Methodological Answer :
  • 1H^{1}\text{H} NMR : Assign aromatic protons (benzothiazole C2-H and oxazole substituents) via coupling patterns and integration.
  • 19F^{19}\text{F} NMR : Identify trifluoromethyl (-CF3_3) signals at ~-60 to -70 ppm.
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and benzothiazole (C=N, ~1600 cm1^{-1}) groups.
  • X-ray Crystallography (if applicable): Resolve ambiguous assignments by analyzing single-crystal structures of analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvents (e.g., DCM vs. THF), bases (e.g., Et3_3N vs. DIPEA), and temperatures to identify optimal parameters.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity.
  • Kinetic Analysis : Use in-situ FTIR or HPLC to track reaction progress and identify rate-limiting steps .

Q. How do structural modifications (e.g., substituents on the oxazole or benzothiazole) affect the compound’s biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with variations (e.g., methyl → ethyl on oxazole; CF3_3 → Cl on benzothiazole).
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity at active sites .

Q. What methodologies resolve discrepancies in spectral data during structural elucidation (e.g., conflicting NMR assignments)?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to map 1H^{1}\text{H}-13C^{13}\text{C} correlations and confirm connectivity.
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
  • Comparative Analysis : Cross-reference with spectral data of structurally related compounds (e.g., 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine derivatives) .

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